N-1 Methylation Confers Measurable Lipophilicity and Hydrogen-Bonding Differences vs. N-Unsubstituted Analog
The target compound bears an N-1 methyl group that distinguishes it from the N-unsubstituted analog 5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1258651-02-3). The N-1 methyl eliminates one hydrogen-bond donor (HBD) from the pyrazolo NH and increases calculated logP, thereby enhancing membrane permeability potential while reducing aqueous solubility . The unsubstituted analog retains a tautomeric NH proton (HBD count = 1), which can participate in hydrogen-bonding networks with biological targets or solvents, altering both binding interactions and formulation behavior .
| Evidence Dimension | Hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | HBD count = 0 (N-1 methylated); calculated XLogP3 ≈ 0.5–1.2 (estimated from analog data) |
| Comparator Or Baseline | 5-(Chloromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1258651-02-3): HBD count = 1 (NH tautomer) |
| Quantified Difference | ΔHBD = –1; estimated ΔlogP ≈ +0.2–0.5 units (increased lipophilicity with N-1 methylation) |
| Conditions | Computed physicochemical descriptors based on pyrazolo[1,5-a]pyrimidin-7-one scaffold; experimental logP values not directly reported for these specific compounds |
Why This Matters
For procurement decisions, the absence of an N-1 hydrogen-bond donor in the target compound alters solubility, protein binding, and CNS penetration potential compared to the N-unsubstituted analog, making it the preferred building block when a methyl-capped scaffold is required for SAR campaigns.
